Dp44mT
Overview
Description
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is a metal-chelating compound known for its potent and selective antitumor activity. This compound is part of the di-2-pyridylketone thiosemicarbazone family and has been extensively studied for its ability to disrupt lysosome integrity through copper binding. It exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines, including neuroepithelioma, melanoma, and breast cancer cells .
Mechanism of Action
Dp44mT, also known as 3-(Dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea, is a potent and selective anti-tumor agent. This compound has been found to exhibit significant anti-cancer activity through a variety of mechanisms .
Target of Action
The primary targets of this compound are the RAR-related orphan receptor (RORA) and N-myc downstream-regulated gene (NDRG)2 . RORA is a nuclear receptor that regulates gene expression, and NDRG2 is an anti-oncogene. This compound directly binds to and activates RORA, which in turn upregulates the expression of NDRG2 .
Mode of Action
This compound interacts with its targets primarily through iron chelation and the generation of reactive oxygen species (ROS) . It influences lysosome integrity through copper binding and induces ROS generation by redox cycling of the iron complex . The compound also exhibits anti-cancer action by attenuating NDRG1, a metastasis suppressor protein .
Biochemical Pathways
This compound affects several biochemical pathways. It targets the AKT, TGF-β, and ERK pathways via the metastasis suppressor NDRG1 . It also regulates the levels of inflammatory mediators through blocking NF-κB nuclear translocation in LPS-stimulated RAW 264.7 macrophages . Furthermore, this compound suppresses inflammation via activation of interleukin (IL)-6/Janus kinase (JAK)2/signal transducer and activator of transcription (STAT)3 signaling .
Pharmacokinetics
It is known that this compound influences lysosome integrity through copper binding, which may impact its bioavailability .
Result of Action
This compound has been found to inhibit cell growth and induce apoptosis in several human cancers . It can induce a G1/S arrest in NB4 promyelocytic leukemia cells at low concentrations, being far more effective than the clinically used chelator, desferrioxamine (DFO) . Moreover, this compound induces apoptosis of NB4 cells in a dose- and time-dependent manner with markedly less effect on nonproliferating cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pharmacological interaction of this compound is an important issue in the optimization of this compound as an anti-tumor agent
Biochemical Analysis
Biochemical Properties
Dp44mT has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been observed to cause selective inhibition of DNA topoisomerase IIα (top2α), a key enzyme involved in DNA replication . This interaction with top2α is believed to be a major factor in this compound’s cytotoxic effects on cancer cells .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . In breast cancer cells, this compound induces G1 cell cycle arrest and reduces cancer cell clonogenic growth at nanomolar concentrations . It also induces DNA double-strand breaks in these cells . In glioma cells, this compound suppresses growth and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is known to bind to iron, leading to the generation of reactive oxygen species (ROS) by redox cycling of the iron complex . This ROS generation is believed to contribute to the cytotoxic effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an iron chelator
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone can be synthesized through a multi-step process involving the reaction of di-2-pyridylketone with thiosemicarbazide under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone on a larger scale would likely involve optimization of the laboratory-scale synthesis process. This would include scaling up the reaction volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can participate in redox reactions, particularly involving copper and iron complexes.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone include copper salts, iron salts, and various organic solvents such as DMSO. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone depend on the specific reaction conditions and reagents used. For example, in redox reactions, the formation of copper or iron complexes is common .
Scientific Research Applications
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and redox chemistry.
Biology: Investigated for its role in disrupting lysosome integrity and inducing apoptosis in cancer cells.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is unique in its potent and selective anticancer activity compared to other similar compounds. Some similar compounds include:
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): Another iron chelator with anticancer properties, but less potent than di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone.
Desferal (deferoxamine): An iron chelator used to treat iron overload, but with different mechanisms and applications.
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone stands out due to its ability to selectively target cancer cells and induce apoptosis through multiple pathways, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438322 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152095-12-0 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152095-12-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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